5-bromo-2-(methylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]pyrimidin-4-amine
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Overview
Description
5-bromo-2-(methylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a methylsulfanyl group at the 2nd position, and a morpholin-4-yl ethyl group attached to the nitrogen atom at the 4th position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-bromo-2-(methylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]pyrimidin-4-amine typically involves multiple steps. One common synthetic route includes the following steps:
Methylsulfanylation: The addition of a methylsulfanyl group at the 2nd position.
Amidation: The attachment of the morpholin-4-yl ethyl group to the nitrogen atom at the 4th position.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
5-bromo-2-(methylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-2-(methylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-(methylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 5-bromo-2-(methylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]pyrimidin-4-amine include other pyrimidine derivatives with different substituents. For example:
2-methylsulfanyl-5-bromopyrimidin-4-one: Similar structure but lacks the morpholin-4-yl ethyl group.
5-bromo-2-methylsulfanyl-pyrimidin-4-ol: Similar structure but has a hydroxyl group instead of an amine group.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-2-methylsulfanyl-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN4OS/c1-18-11-14-8-9(12)10(15-11)13-2-3-16-4-6-17-7-5-16/h8H,2-7H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXLTLWFFMJFCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)NCCN2CCOCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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